N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a benzamide derivative characterized by a 4-chloro-2-(2-chlorobenzoyl)phenyl core and a 4-(dimethylsulfamoyl)benzamide substituent.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBICWWGHYOADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by acylation and sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated processing and high-throughput experimentation are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
In a study published in Cancer Research, derivatives of benzanilide demonstrated inhibition of tumor growth in xenograft models, suggesting that modifications to the benzanilide core can enhance antitumor efficacy .
Antibacterial Properties
Research indicates that this compound exhibits activity against Gram-positive bacteria, making it a candidate for developing new antibiotics.
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Streptococcus pneumoniae | 25 μg/mL |
These findings suggest that the compound could serve as a lead structure in the design of novel antibacterial agents .
Topoisomerase Inhibition
The compound has shown promise as a topoisomerase IV inhibitor , which is crucial for bacterial DNA replication.
Case Study: Mechanism of Action
A study demonstrated that this compound effectively inhibits topoisomerase IV, leading to bacterial cell death . This mechanism highlights its potential utility in treating bacterial infections resistant to conventional antibiotics.
Ligand Development
The benzanilide core is recognized as a "privileged structure" in drug design, allowing for the development of ligands targeting various receptors.
Application Example
Benzanilides have been incorporated into peptide mimetics that bind to integrin receptors, facilitating advancements in targeted therapies for conditions such as thrombosis .
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering gene expression. These interactions can lead to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide (BA97507)
- Structural Difference : Bromine replaces chlorine at the 4-position of the phenyl ring .
- Molecular Weight : 521.81 g/mol (vs. ~486.3 g/mol for the target compound), due to bromine’s higher atomic mass.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce solubility and alter van der Waals interactions in biological systems. This substitution could enhance binding affinity to hydrophobic pockets but decrease metabolic stability.
Fluorinated Derivatives (e.g., Compound 303 in )
- Structure: N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-2-fluoro-4-(methylamino)benzamide.
- Key Features : Incorporation of fluorine and pyridinyl groups.
- The dimethylsulfamoyl group in the target compound, by contrast, offers stronger hydrogen-bonding capacity .
Heterocyclic Derivatives
Imidazole-Containing Benzamides ()
- Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
- Key Features : Imidazole ring introduces basicity and hydrogen-bonding sites.
- Impact : Imidazole enhances bioavailability and target engagement (e.g., anticancer activity) but may increase susceptibility to oxidative metabolism compared to the target compound’s sulfamoyl group .
Thiophene/Furan Derivatives ()
- Examples : Compounds with thiophene (4a, 4b) or furan (3b) substituents.
- Impact : Thiophene’s polarizability and furan’s oxygen atom modulate electronic properties. These heterocycles improve solubility but may reduce stability under acidic conditions compared to the target’s chlorinated aromatic system .
Sulfonamide/Sulfamoyl Variants
4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide ()
- Key Features : Pyrimidinyl sulfamoyl group.
- Impact : The pyrimidine ring enhances π-π interactions and hydrogen bonding but reduces lipophilicity compared to the dimethylsulfamoyl group in the target compound .
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZENESULFONAMIDE ()
Pesticide and Agrochemical Analogs ()
- Example : Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide).
- Key Features : Hydroxyphenylmethyl and pyridine groups.
- The target compound’s dimethylsulfamoyl group may confer stronger enzyme inhibition due to sulfonamide’s known role in disrupting folate synthesis .
Structural and Functional Analysis
Table 1: Key Properties of Selected Analogs
Research Implications
- Synthetic Accessibility : The target compound’s straightforward chlorinated aromatic system may simplify synthesis compared to heterocyclic analogs (e.g., imidazole or pyridine derivatives) .
- Biological Activity : The dimethylsulfamoyl group’s hydrogen-bonding capacity positions it as a candidate for enzyme inhibition, whereas halogenated analogs (e.g., BA97507) may excel in hydrophobic target binding .
- Optimization Opportunities : Hybridizing the target compound’s sulfamoyl group with heterocycles (e.g., pyrimidine in ) could balance solubility and potency .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 367.27 g/mol
- CAS Number : Not specified in the available data.
The compound is characterized by two aromatic rings and a sulfonamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide Backbone : The reaction between 4-chloro-2-(2-chlorobenzoyl)aniline and dimethylsulfamide.
- Purification : The product is purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Against | Reference |
|---|---|---|
| N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide | Moderate | |
| 2-Chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide | Significant |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented through in vitro assays measuring protein denaturation and in vivo studies using animal models. For example, compounds exhibiting a sulfonamide moiety have shown promising results in reducing inflammation markers .
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study conducted on various benzamide derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. The compound N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide was included in this study, highlighting its moderate efficacy against standard bacterial strains . -
In Vivo Anti-inflammatory Study :
An investigation involving Wistar rats evaluated the anti-inflammatory effects of synthesized benzamide derivatives. Results indicated that compounds with similar structures significantly inhibited paw edema induced by carrageenan, showcasing their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
